1-(azetidin-3-yl)-1H-1,2,4-triazole hydrochloride
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Overview
Description
1-(Azetidin-3-yl)-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that combines the structural features of azetidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of azetidine derivatives with triazole precursors. One common method is the aza-Michael addition, where azetidine is reacted with an α,β-unsaturated ketone in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(Azetidin-3-yl)-1H-1,2,4-triazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(Azetidin-3-yl)-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)-1H-imidazole dihydrochloride: Similar in structure but contains an imidazole ring instead of a triazole ring.
1-(Azetidin-3-yl)-1H-pyrazole hydrochloride: Contains a pyrazole ring, offering different biological activities and chemical properties.
1-(Azetidin-3-yl)-1H-benzimidazole hydrochloride: Features a benzimidazole ring, which may confer unique pharmacological properties.
The uniqueness of this compound lies in its specific combination of azetidine and triazole rings, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C5H9ClN4 |
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Molecular Weight |
160.60 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C5H8N4.ClH/c1-5(2-6-1)9-4-7-3-8-9;/h3-6H,1-2H2;1H |
InChI Key |
SPVBOJBSURLBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C=NC=N2.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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